molecular formula C16H16F15NO4S B13414060 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-38-1

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate

Katalognummer: B13414060
CAS-Nummer: 67906-38-1
Molekulargewicht: 603.3 g/mol
InChI-Schlüssel: CRGIYPZDEQHQFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties, particularly its fluorinated segment. This compound is often used in various industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. The initial step often includes the preparation of the fluorinated sulfonyl amine, followed by its reaction with butyl methacrylate under controlled conditions. The reaction conditions usually involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as reverse phase HPLC, is crucial to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:

    Substitution Reactions: Common in the presence of nucleophiles.

    Oxidation and Reduction: Depending on the reagents used, the compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted methacrylates, while oxidation can lead to the formation of sulfonic acids.

Wissenschaftliche Forschungsanwendungen

4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate exerts its effects involves its interaction with various molecular targets. The fluorinated segment of the compound enhances its stability and reactivity, allowing it to participate in various chemical reactions. The sulfonyl group plays a crucial role in its reactivity, particularly in substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate
  • 4-[Methyl[(heptadecafluorooctyl)sulfonyl]amino]butyl methacrylate

Uniqueness

Compared to similar compounds, 4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate is unique due to its specific fluorinated chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring high stability and reactivity.

Eigenschaften

CAS-Nummer

67906-38-1

Molekularformel

C16H16F15NO4S

Molekulargewicht

603.3 g/mol

IUPAC-Name

4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H16F15NO4S/c1-8(2)9(33)36-7-5-4-6-32(3)37(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h1,4-7H2,2-3H3

InChI-Schlüssel

CRGIYPZDEQHQFH-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.